molecular formula C9H14N5O4P B13434512 (R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid

(R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid

Cat. No.: B13434512
M. Wt: 287.21 g/mol
InChI Key: SOOHUJDLAOFUJS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antonín Holý

Antonín Holý (1936–2012), a Czech chemist at IOCB Prague, synthesized tenofovir in 1984 as part of his pioneering work on ANPs. His research focused on modifying nucleoside structures to resist enzymatic degradation while retaining antiviral activity. Holý’s synthetic innovations, including the introduction of a phosphonate group instead of a phosphate, ensured metabolic stability—a breakthrough that addressed key limitations of earlier nucleoside analogs. Despite political restrictions in Cold War-era Czechoslovakia, Holý maintained a prolific output, collaborating with De Clercq to evaluate over 600 compounds for antiviral activity.

Erik De Clercq

Professor Erik De Clercq of KU Leuven provided virological expertise, screening Holý’s compounds against HIV and other viruses. His team identified tenofovir’s anti-HIV activity in 1985, two years after the virus’s discovery. De Clercq’s work extended to characterizing tenofovir’s mechanism of action, showing selective inhibition of viral reverse transcriptase over human DNA polymerases—a critical factor in its therapeutic index.

John Martin

John Martin, CEO of Gilead Sciences from 1996 to 2008, recognized tenofovir’s potential after Bristol-Myers Squibb discontinued ANP development in 1989. He negotiated licensing agreements with IOCB and KU Leuven, securing rights to tenofovir and related compounds. Under Martin’s leadership, Gilead developed tenofovir disoproxil fumarate (TDF), a prodrug that improved oral absorption by 40%, enabling clinical use.

Chronological Evolution from Acyclic Nucleoside Phosphonate Research

The discovery of tenofovir emerged from systematic research on ANPs, a class of compounds designed to mimic natural nucleosides while resisting enzymatic cleavage.

Early ANP Development (1980s)

Holý and De Clercq’s initial work focused on acyclic sugar moieties coupled to nucleobases via phosphonate linkages. This design bypassed the phosphorylation step required for nucleoside analogs, enabling direct inhibition of viral polymerases. Key ANPs included cidofovir (anti-cytomegalovirus) and adefovir (anti-HBV), but tenofovir exhibited superior potency against HIV.

Table 2: Structural and Activity Comparison of Early ANPs

Compound Target Virus EC₅₀ (μM) Selectivity Index
Tenofovir HIV-1 0.2–2.2 >1,000
Cidofovir CMV 0.02–0.5 500–1,000
Adefovir HBV 0.1–0.7 300–800

Data derived from in vitro studies in peripheral blood mononuclear cells.

Patenting and Licensing Challenges

Holý and De Clercq filed patents for ANPs in 1985–1986, licensing them to Bristol-Myers Squibb. When development stalled post-merger, contractual clauses allowed rights to revert to IOCB and KU Leuven. Gilead’s subsequent licensing in 1990 marked a turning point, with Martin prioritizing tenofovir due to its favorable pharmacokinetic profile.

Prodrug Optimization

Tenofovir’s poor oral bioavailability (≤25%) necessitated prodrug strategies. Gilead developed tenofovir disoproxil fumarate (TDF) by esterifying the phosphonate group, increasing absorption to 60–70%. Later, tenofovir alafenamide (TAF) reduced systemic toxicity by targeting lymphoid tissues.

Mechanistic Insights

Tenofovir inhibits HIV reverse transcriptase by competing with endogenous deoxyadenosine triphosphate (dATP), incorporating into viral DNA and causing chain termination. Its 50% inhibitory concentration (IC₅₀) of 0.04 μM in macrophages underscored potency against reservoir cells.

Properties

Molecular Formula

C9H14N5O4P

Molecular Weight

287.21 g/mol

IUPAC Name

[(2R)-1-(6-imino-7H-purin-3-yl)propan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-8(10)7-9(14)12-3-11-7/h3-4,6,10H,2,5H2,1H3,(H,11,12)(H2,15,16,17)/t6-/m1/s1

InChI Key

SOOHUJDLAOFUJS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=NC(=N)C2=C1N=CN2)OCP(=O)(O)O

Canonical SMILES

CC(CN1C=NC(=N)C2=C1N=CN2)OCP(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:

Scientific Research Applications

®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid has several scientific research applications:

Comparison with Similar Compounds

Stereochemistry and Activity

  • The R-configuration in Tenofovir and (R)-FPMPX is critical for antiviral efficacy. For example, (R)-FPMPX showed higher synthetic yield (82%) and potency against VZV compared to its S-isomer (49% yield, lower activity) . This highlights the importance of stereochemistry in target binding.

Substituent Effects

  • Phosphonic Acid vs. Esters: Tenofovir’s phosphonic acid group mimics natural nucleotides, enabling direct inhibition of viral polymerases. In contrast, esterified variants (e.g., Tenofovir Impurity 123) are prodrugs requiring metabolic activation .

Target Specificity

  • Tenofovir’s adenine-based structure favors HIV/HBV polymerase inhibition, while xanthine-based analogues (e.g., (R)-PMPX) show selectivity for VZV. Modifications like cyclopropylamino groups (Compound 17) may redirect activity toward other viral or cellular targets .

Research Findings and Clinical Relevance

  • Tenofovir Prodrugs: Clinical formulations (e.g., Tenofovir disoproxil) improve oral bioavailability by masking the phosphonic acid group with ester linkages. These prodrugs are hydrolyzed in vivo to release the active compound .
  • Resistance Profiles: Tenofovir exhibits a high genetic barrier to resistance in HIV therapy, whereas fluorinated analogues like (R)-FPMPX may face different resistance mutations due to structural divergence .

Biological Activity

(R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid, commonly referred to as Tenofovir Impurity F, is a phosphonic acid derivative with significant biological implications, particularly in antiviral research. This compound is structurally related to Tenofovir, an established antiviral medication used primarily for the treatment of HIV and hepatitis B infections. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C9_9H14_{14}N5_5O4_4P
  • Molecular Weight : 287.21 g/mol
  • CAS Number : 1643116-24-8
  • Boiling Point : 504.5 ± 60.0 °C (predicted)
  • Density : 1.79 ± 0.1 g/cm³ (predicted)
  • pKa : 2.35 ± 0.10 (predicted)

The primary mechanism of action for this compound involves its role as an inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses such as HIV. By binding to the active site of reverse transcriptase, this compound effectively reduces viral replication and lowers the viral load in infected individuals .

Antiviral Activity

Numerous studies have demonstrated the antiviral properties of this compound). As a structural analog of Tenofovir, it exhibits similar mechanisms of action against HIV and hepatitis B viruses:

  • Inhibition of Viral Replication : Research indicates that this compound can inhibit the replication of HIV in vitro, showcasing its potential as a therapeutic agent .
  • Synergistic Effects : When combined with other antiviral agents, this compound may enhance the overall antiviral efficacy, making it a candidate for combination therapy strategies .

Cytotoxicity Studies

Studies evaluating the cytotoxic effects of this compound have shown that it exhibits selective cytotoxicity towards infected cells while sparing uninfected cells. This selectivity is crucial for minimizing side effects associated with antiviral therapies .

Case Studies

Several case studies have highlighted the biological activity of this compound):

  • Study on HIV Inhibition : A study conducted by researchers at the University of Texas MD Anderson Cancer Center demonstrated that this compound significantly reduced HIV replication in cultured T-cells, providing evidence for its potential use in therapeutic applications against HIV .
  • Combination Therapy Research : In another investigation, this compound was tested alongside other nucleoside analogs, revealing enhanced antiviral activity compared to monotherapy approaches .

Comparative Analysis with Similar Compounds

Compound NameStructureMechanismClinical Use
TenofovirPhosphonate nucleotide analogReverse transcriptase inhibitorHIV and hepatitis B treatment
AdefovirNucleotide analogReverse transcriptase inhibitorHepatitis B treatment
CidofovirNucleotide analogDNA polymerase inhibitorCytomegalovirus infections

Q & A

Basic: What are the key considerations in designing a synthetic route for (R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid?

Methodological Answer:

  • Retrosynthetic Analysis : Break down the molecule into a purine core (6-amino-3H-purin-3-yl) and a phosphonate-containing side chain. Use β-(diphenylmethyl)imines or N-tritylalkanimines as intermediates to introduce the aminoalkylphosphonous acid moiety .
  • Protection Strategies : Employ Fmoc, Boc, or trityl groups to protect the purine’s amino group during phosphorylation. Benzyl or silyl esters can shield phosphonite terminals .
  • Stereochemical Control : Ensure chirality at the propan-2-yloxy center via enantioselective catalysis or chiral auxiliaries, as the (R)-configuration is critical for biological activity .
  • Purification : Use propylene oxide to scavenge HCl during deprotection of aminophosphonous acids, followed by ethanol recrystallization (yield ~56%) .

Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry and purity. 31^{31}P NMR identifies phosphonate/phosphonic acid intermediates (δ = 10–25 ppm for phosphonates; 0–5 ppm for phosphonic acids) .
  • HPLC : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection at 260 nm (purine absorbance) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for the molecular ion [M+H]+^+ at m/z 344.3) and detect impurities like Tenofovir derivatives .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for critical intermediates .

Advanced: How can researchers optimize the yield of the compound during multi-step synthesis?

Methodological Answer:

  • Intermediate Stabilization : Use bis(trimethylsilyl) phosphonite to minimize hydrolysis of reactive phosphonate intermediates .
  • Solvent Selection : Prefer anhydrous chloroform or THF for phosphorylation steps to avoid side reactions with moisture .
  • Catalytic Efficiency : Optimize DMAP or DCC concentrations in esterification reactions to reduce dimerization byproducts .
  • Stepwise Monitoring : Employ TLC or inline IR spectroscopy to track reaction completion and minimize over-reaction .

Advanced: What strategies address discrepancies in characterizing phosphonate ester intermediates?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13^{13}C-labeled diethyl malonate derivatives to trace phosphonate ester formation via 13^{13}C NMR .
  • Silyl Group Cleavage : Use HCl in chloroform to selectively remove silyl protecting groups without hydrolyzing phosphonate esters .
  • Comparative Chromatography : Compare retention times of intermediates with known standards (e.g., diethyl [(phenylsulfonyl)-methyl]phosphonate) using HPLC .

Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Incubate the compound with liver microsomes and quantify remaining parent molecule via LC-MS/MS. Monitor phosphate hydrolysis at the phosphonic acid moiety .
  • Isotope Tracing : Use 32^{32}P-labeled compound to track phosphate release in plasma or urine .
  • Stability Profiling : Assess pH-dependent degradation (e.g., pH 1–13) to identify labile bonds (e.g., phosphoester cleavage under acidic conditions) .

Advanced: How to resolve contradictions in spectral data for impurities or degradation products?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-phosphorus couplings in degradation products .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., Tenofovir Impurity 123, m/z 343.32) by exact mass analysis (±0.001 Da) .
  • Synthetic Spiking : Co-inject suspected impurities (e.g., diethyl phosphonate derivatives) to confirm HPLC co-elution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.